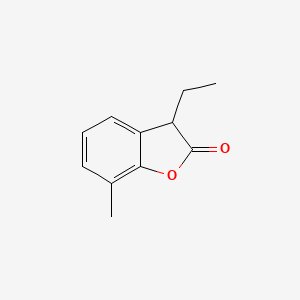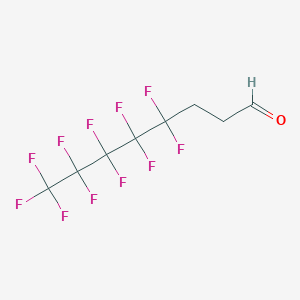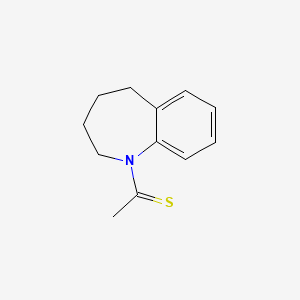![molecular formula C13H18O3 B12570751 2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol CAS No. 188644-17-9](/img/structure/B12570751.png)
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol is an organic compound characterized by the presence of a phenylprop-2-en-1-yl group attached to an ethoxyethanol backbone. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol typically involves the reaction of 3-phenylprop-2-en-1-ol with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an ether linkage between the phenylprop-2-en-1-yl group and the ethylene glycol, resulting in the desired product. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and controlled reaction environments ensures the consistent production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Electrophiles such as bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol involves its interaction with various molecular targets and pathways. The compound’s phenylprop-2-en-1-yl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-en-1-ol: A structurally similar compound with a simpler backbone, lacking the ethoxyethanol moiety.
2-Methyl-3-phenyl-2-propen-1-ol: Another related compound with a methyl group attached to the propenyl chain.
Uniqueness
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol is unique due to its combination of aromatic and aliphatic elements, providing a versatile platform for various chemical modifications and applications. Its ethoxyethanol backbone enhances its solubility and reactivity compared to simpler analogs.
Properties
CAS No. |
188644-17-9 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-[2-(3-phenylprop-2-enoxy)ethoxy]ethanol |
InChI |
InChI=1S/C13H18O3/c14-8-10-16-12-11-15-9-4-7-13-5-2-1-3-6-13/h1-7,14H,8-12H2 |
InChI Key |
KYRKFHALOJTSRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)

![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)



![Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate](/img/structure/B12570744.png)
![Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)
![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)
